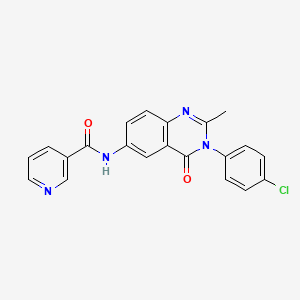

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide

Description

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a quinazolinone derivative functionalized with a nicotinamide moiety at the 6-position. The 4-chlorophenyl and methyl substituents at the 3- and 2-positions, respectively, contribute to its structural uniqueness. The nicotinamide group may enhance binding affinity to biological targets, such as enzymes or receptors, by mimicking endogenous cofactors like NAD+ .

Properties

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O2/c1-13-24-19-9-6-16(25-20(27)14-3-2-10-23-12-14)11-18(19)21(28)26(13)17-7-4-15(22)5-8-17/h2-12H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYZAXGZTQIRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)N1C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as CuI and solvents like acetonitrile (MeCN) at elevated temperatures (around 80°C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core or the chlorophenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pharmacological and Functional Comparisons

- Antimicrobial Activity: Quinazolinones with 4-chlorophenyl groups (e.g., 4-(4-chlorophenylamino)-6-aryl-dihydropyrimidin-2-thiones) exhibit notable antimicrobial activity, attributed to the electron-withdrawing chloro group enhancing membrane penetration . The target compound’s 4-chlorophenyl substituent may similarly contribute to bioactivity.

- Enzyme Binding: Nicotinamide-containing derivatives (e.g., compound 24) demonstrate improved binding to kinase domains due to the amide group’s hydrogen-bonding capacity . The target compound’s nicotinamide moiety may enhance interactions with NAD+-dependent enzymes.

- Electron-Donating vs. Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., 4-Cl, 4-F) generally show higher biological activity than those with electron-donating groups (e.g., 4-MeO), as seen in the superior antimicrobial performance of 13a (4-Me) vs. 13b (4-MeO) .

Spectroscopic and Analytical Data

- IR and NMR Trends: C=O Stretch: Amide carbonyl peaks in analogs appear at ~1660–1664 cm⁻¹ (IR) . Aromatic Protons: Quinazolinone aryl protons resonate at δ 7.2–7.9 ppm in $ ^1H $-NMR, consistent with the target compound’s expected spectrum .

- Elemental Analysis: Analogs like 13a–b show <0.5% deviation between calculated and observed C/H/N/S values, suggesting high purity .

Structure-Activity Relationship (SAR) Insights

- 4-Chlorophenyl Group: Enhances lipophilicity and membrane permeability compared to 4-fluorophenyl (AJ5d) or unsubstituted aryl groups .

- Nicotinamide Moiety: Potential to mimic NAD+ in enzymatic interactions, a feature exploited in kinase inhibitors .

- Methyl Substituent (2-position): May sterically hinder metabolic degradation, improving pharmacokinetic stability .

Crystallographic and Computational Studies

While direct crystallographic data for the target compound are absent, analogs (e.g., compound 24) are often characterized using X-ray diffraction via SHELX software . Computational modeling (e.g., molecular docking) could predict its binding modes with targets like EGFR or antimicrobial enzymes .

Biological Activity

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesis, and research findings based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : 315.75 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

-

Mechanism of Action :

- Inhibition of key signaling pathways such as Wnt/β-catenin.

- Induction of apoptosis through caspase activation.

- Case Studies :

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications:

- Inhibition of COX Enzymes :

- Research Findings :

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Characterization is performed using:

- NMR Spectroscopy : To confirm the structure.

- Mass Spectrometry : For molecular weight determination.

Comparative Biological Activity Table

Q & A

Q. Basic Research Focus

- 1H/13C NMR: Confirm the quinazolinone core (δ 8.2–8.5 ppm for aromatic protons) and nicotinamide moiety (δ 2.5–3.0 ppm for methyl groups).

- HRMS: Validate molecular ion peaks ([M+H]+) with <2 ppm error.

- IR: Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (~1650 cm⁻¹).

Advanced Resolution of Conflicts: - For overlapping signals in NMR, use 2D experiments (e.g., COSY, HSQC) or dynamic NMR at variable temperatures.

- Compare experimental data with density functional theory (DFT)-calculated spectra to resolve ambiguities .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Q. Advanced Research Focus

- pH Stability: Degradation occurs at extremes (pH <2 or >10), with hydrolysis of the amide bond. Use accelerated stability testing (40°C/75% RH) to model shelf life.

- Photostability: UV-Vis studies show decomposition under prolonged UV exposure; formulations require light-protective packaging.

- Analytical Methods: HPLC-PDA and LC-MS/MS track degradation products, such as free nicotinamide and quinazolinone fragments .

What hypotheses exist regarding the compound’s pharmacological targets, and how can they be validated experimentally?

Basic Research Focus

The quinazolinone-nicotinamide hybrid structure suggests kinase inhibition (e.g., EGFR or VEGFR2). Validation strategies:

- In Silico Docking: Use AutoDock Vina to predict binding affinity to kinase ATP pockets.

- Enzyme Assays: Measure IC50 values against purified kinases using fluorescence-based ADP-Glo™ assays.

- Cellular Models: Test antiproliferative activity in cancer cell lines (e.g., A549, MCF-7) with Western blotting for phospho-kinase suppression .

How can researchers address contradictory structure-activity relationship (SAR) data in analogues of this compound?

Advanced Research Focus

Contradictions often arise from substituent electronic effects or assay variability. Solutions include:

- Meta-Analysis: Pool SAR data from multiple studies using multivariate regression to identify statistically significant trends.

- Synthetic Redesign: Introduce electron-withdrawing groups (e.g., -CF3) at the 4-chlorophenyl ring to enhance target binding.

- Assay Standardization: Use identical cell lines (e.g., HEK293 for transfection-based assays) and control compounds to reduce variability .

What crystallographic challenges are associated with determining the compound’s solid-state structure?

Q. Basic Research Focus

- Crystallization: Slow vapor diffusion (acetonitrile/methanol) produces X-ray-quality crystals.

- Data Collection: High-resolution (<1.0 Å) data requires synchrotron radiation due to weak diffraction from flexible side chains.

- Refinement: SHELXL (via Olex2) is used for structure solution, with thermal ellipsoid analysis to model disorder in the nicotinamide group .

How can polymorphism affect the compound’s bioavailability, and what techniques identify polymorphic forms?

Q. Advanced Research Focus

- Impact: Different polymorphs (e.g., Form I vs. Form II) alter solubility and dissolution rates.

- Detection: XRPD distinguishes crystalline forms; DSC identifies melting point variations (>5°C differences).

- Mitigation: Screen 50+ solvent systems to isolate the most thermodynamically stable polymorph .

What computational methods are suitable for predicting the compound’s metabolic pathways?

Q. Advanced Research Focus

- Software: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions.

- Key Pathways: Cytochrome P450-mediated oxidation (CYP3A4/2D6) and glucuronidation of the nicotinamide moiety.

- Validation: Compare in silico results with in vitro hepatocyte microsomal studies .

How can multi-parametric optimization balance the compound’s synthetic feasibility, bioactivity, and stability?

Advanced Research Focus

Adopt a Quality by Design (QbD) framework:

- Design Space: Define acceptable ranges for reaction yield (>70%), potency (IC50 <1 µM), and solubility (>50 µg/mL).

- Risk Assessment: Prioritize factors (e.g., amide bond stability) using Failure Mode Effects Analysis (FMEA).

- Iterative Refinement: Use response surface methodology (RSM) to optimize conflicting parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.